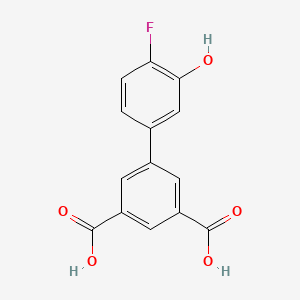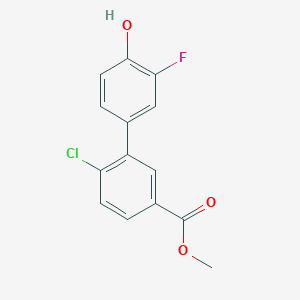
5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% (5-DCPF) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 140°C and a boiling point of 285°C. 5-DCPF can be synthesized from a variety of starting materials, such as 3-fluorophenol and 3,5-dicarboxybenzoic acid. It is used in a variety of laboratory experiments due to its unique properties and its ability to act as a reagent in a variety of reactions.
科学的研究の応用
5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in various organic synthesis reactions, such as the synthesis of 1,4-benzodiazepines, 1,4-benzodioxanes, and 1,4-benzodithiole derivatives. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and isoxazoles. 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has also been used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
作用機序
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act as a proton donor, donating protons to the substrate molecules in the reaction. This proton donation is believed to activate the substrate molecules, allowing them to undergo the desired reaction. Additionally, 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is believed to act as a catalyst, speeding up the reaction by lowering the activation energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% are not well understood. However, it is believed to have some effect on the metabolism of cells, as it has been shown to increase the rate of glucose uptake in cells. Additionally, it has been shown to have an antifungal effect, inhibiting the growth of certain fungi.
実験室実験の利点と制限
The main advantage of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is its high reactivity and low toxicity, making it an ideal reagent for a variety of laboratory experiments. Additionally, it is relatively easy to synthesize, making it a cost-effective reagent. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in aqueous solutions. Additionally, its low melting point can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% research. One potential area of research is the development of new synthesis methods for 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%. Additionally, further research could be done to explore the biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%, as well as its potential applications in drug development. Finally, further research could be done to explore the mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% and the potential ways in which it could be used to catalyze other reactions.
合成法
5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% can be synthesized by several different methods. One of the most common methods is the reaction of 3-fluorophenol with 3,5-dicarboxybenzoic acid in the presence of a strong acid, such as hydrochloric acid. This reaction yields 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% in a 95% yield. Other methods of synthesis include the reaction of 3-fluorophenol with 3,5-dicarboxybenzoic anhydride and the reaction of 3-fluorophenol with 3,5-dicarboxybenzaldehyde in the presence of an acid catalyst.
特性
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORRHMRKMGEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684533 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-97-0 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375011.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375015.png)



![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375035.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375038.png)